(E)-1-(4-Hexylphenyl)-N-(4-methoxyphenyl)methanimine
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Overview
Description
(E)-1-(4-Hexylphenyl)-N-(4-methoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a hexyl group attached to a phenyl ring and a methoxy group attached to another phenyl ring, making it a substituted aromatic imine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Hexylphenyl)-N-(4-methoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a dehydrating agent to facilitate the removal of water formed during the reaction.
Example Reaction:
Reactants: 4-Hexylbenzaldehyde and 4-Methoxyaniline
Conditions: The reaction is typically carried out in an organic solvent such as ethanol or toluene, with a dehydrating agent like molecular sieves or anhydrous sodium sulfate.
Procedure: The reactants are mixed in the solvent and heated under reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC). After completion, the solvent is removed, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Hexylphenyl)-N-(4-methoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride can be employed.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (E)-1-(4-Hexylphenyl)-N-(4-methoxyphenyl)methanimine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Hexylphenyl)-N-(4-hydroxyphenyl)methanimine
- (E)-1-(4-Hexylphenyl)-N-(4-chlorophenyl)methanimine
- (E)-1-(4-Hexylphenyl)-N-(4-nitrophenyl)methanimine
Comparison
Compared to its analogs, (E)-1-(4-Hexylphenyl)-N-(4-methoxyphenyl)methanimine may exhibit unique properties due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules
Properties
CAS No. |
60736-35-8 |
---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(4-hexylphenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C20H25NO/c1-3-4-5-6-7-17-8-10-18(11-9-17)16-21-19-12-14-20(22-2)15-13-19/h8-16H,3-7H2,1-2H3 |
InChI Key |
DCSNHUVSAFRNRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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